2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound identified during the screening of commercial chemical libraries for molecules that could inhibit osteoclast differentiation []. Osteoclasts are cells responsible for bone resorption, and excessive differentiation leads to bone diseases like osteoporosis. 2N1HIA emerged as a promising candidate due to its significant inhibitory effect on osteoclast differentiation without exhibiting cytotoxic effects [].
Synthesis Analysis
The paper describing 2N1HIA doesn't provide a detailed synthesis procedure. It mentions that 2N1HIA was identified from commercial chemical libraries, suggesting it may be commercially available or synthesized using standard organic chemistry methods. []
Chemical Reactions Analysis
No information is available on the specific chemical reactions involving 2N1HIA beyond its biological activity in inhibiting osteoclast differentiation. []
Mechanism of Action
2N1HIA's mechanism of action in inhibiting osteoclast differentiation is partially elucidated in the paper. It doesn't affect the expression of several osteoclast-specific genes or the RANKL signaling pathways, which are usually targeted by osteoclast inhibitors. []
CD47: An early marker of osteoclast fusion, suggesting 2N1HIA may interfere with cell fusion during osteoclast formation. []
Cathepsin K: A critical protease involved in bone resorption. By suppressing cathepsin K expression, 2N1HIA directly reduces the bone-degrading activity of osteoclasts. []
Matrix Metalloprotease-9 (MMP-9): Another protease involved in bone remodeling. 2N1HIA decreases MMP-9 activity, further contributing to its bone-protective effects. []
Ultimately, 2N1HIA reduces both bone resorption activity and actin ring formation in osteoclasts. []
Applications
The primary scientific application of 2N1HIA is its potential as a therapeutic agent for diseases associated with excessive bone resorption, such as osteoporosis. []
Osteoporosis: The study demonstrates 2N1HIA's ability to inhibit osteoclast differentiation, the key cellular process behind bone loss in osteoporosis. This suggests that 2N1HIA could be developed into a drug to prevent or treat osteoporosis by reducing bone resorption and preserving bone mass. []
Compound Description: 2N1HIA is a compound that was identified as a potent inhibitor of osteoclast differentiation. [] It was found to significantly reduce the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are indicative of mature osteoclasts, in a dose-dependent manner. 2N1HIA did not affect the expression of osteoclast-specific gene markers or RANKL signaling pathways but significantly impacted the expression levels of CD47, an early fusion marker, and cathepsin K, a critical protease for bone resorption. 2N1HIA also decreased matrix metalloprotease-9 (MMP-9) activity, bone resorption activity, and actin ring formation. This suggests it could be a potential candidate for preventing or treating osteoporosis and other bone diseases associated with excessive bone resorption. []
Relevance: 2N1HIA is structurally similar to 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide, sharing the core 6-oxo-1(6H)-pyridazinyl moiety. Both compounds also feature an acetamide side chain, but 2N1HIA has a 1H-indol-5-yl group attached to the nitrogen, while 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide has a 4-pyridinyl group. The main difference lies in the substitution on the phenyl ring at the 3-position of the pyridazinone ring: 2N1HIA has a 2-fluoro-4-methoxyphenyl group, while 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide has a 4-chlorophenyl group. []
Compound Description: This compound was the subject of a crystal structure study focusing on intermolecular interactions. The research reported three intramolecular hydrogen bonds within the compound, along with C—H⋯Cl and N—H⋯O hydrogen bonds connecting the molecules in the crystal structure. []
Relevance: While not directly investigated for biological activity in this paper, the compound shares a clear structural relationship with 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide. Both contain a 4-chlorophenyl group linked to a 3-oxo-2,3-dihydropyridazin ring. The primary difference is the presence of a 2-(4-chlorophenyl)ethenyl substituent at position 6 of the pyridazinone ring and a pyridin-1-ium chloride dihydrate group instead of an acetamide side chain in the related compound. This highlights the versatility of the 3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl scaffold for generating diverse chemical structures. []
Compound Description: This compound was synthesized using microwave irradiation and analyzed via X-ray diffraction to determine its structure. The study highlighted the planar nature of the pyrazolo[3,4-b]pyridine system with deviations caused by benzamido and oxo substituents. The research also emphasized intermolecular hydrogen bonding between molecules, specifically involving the dihydropyridinone ring's NH group. []
Relevance: This compound, though part of a different heterocyclic system (pyrazolo[3,4-b]pyridine), demonstrates the importance of the 4-chlorophenyl substituent as seen in 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide. The presence of a six-membered nitrogen-containing ring with an oxo group and an aromatic substituent at the 4-position is a shared feature between the two, suggesting this may be a common motif in pharmacologically active compounds. []
Compound Description: This compound has been synthesized and characterized using IR, NMR, MS and single-crystal X-ray diffraction. The X-ray analysis revealed that the molecule forms a one-dimensional chain structure stabilized by intermolecular hydrogen bonds involving the N-H group and an oxygen atom. []
Relevance: While featuring a dihydropyran ring instead of the pyridazinone in 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide, this compound is relevant due to the shared 4-chlorophenyl substituent at the 4-position of the heterocyclic ring. Additionally, the presence of an acetamido group at position 5 echoes the acetamide side chain in the target compound. This emphasizes the recurrent use of these substituents in similar heterocyclic frameworks, potentially indicating their contribution to biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.